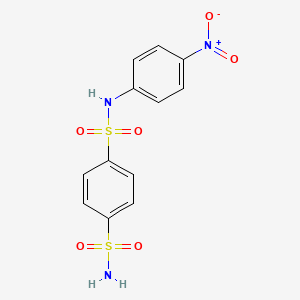![molecular formula C18H16F3NO3 B3965583 3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3965583.png)
3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Vue d'ensemble
Description
3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid, commonly known as TFB-TBOA, is a chemical compound that is widely used in scientific research as a potent inhibitor of glutamate transporters. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
TFB-TBOA acts as a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2). By inhibiting these transporters, TFB-TBOA increases the levels of extracellular glutamate, which can lead to increased neuronal excitability and ultimately, neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have several biochemical and physiological effects in various animal models. In rats, TFB-TBOA has been shown to increase the levels of extracellular glutamate in the hippocampus, leading to increased neuronal excitability and seizures. In mice, TFB-TBOA has been shown to impair spatial memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TBOA is its potency as an inhibitor of glutamate transporters. This makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. However, one of the limitations of TFB-TBOA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TFB-TBOA. One area of interest is the potential therapeutic applications of TFB-TBOA in the treatment of neurological disorders. Another area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could lead to the development of more effective treatments for neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFB-TBOA in various animal models.
Applications De Recherche Scientifique
TFB-TBOA is primarily used in scientific research to study the role of glutamate transporters in various neurological disorders. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating the levels of glutamate in the synaptic cleft. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-benzyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c19-18(20,21)14-7-4-8-15(11-14)22-17(25)13(10-16(23)24)9-12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZJLKMHOSJFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3965511.png)

![4-(2,4-dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3965519.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965522.png)
![4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3965524.png)
![N-[3-(2-hydroxyphenyl)propyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3965529.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3965534.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3965537.png)


![2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3965557.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B3965563.png)

![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965582.png)